Technical Whitepaper: CPTH6 Hydrobromide Mechanism of Action & Experimental Application
Technical Whitepaper: CPTH6 Hydrobromide Mechanism of Action & Experimental Application
This guide serves as an advanced technical resource for the application of CPTH6 hydrobromide , a specific inhibitor of the Gcn5 (KAT2A) and PCAF (KAT2B) histone acetyltransferases. It is designed for researchers investigating chromatin remodeling, autophagy modulation, and cancer stem cell targeting.[1]
Executive Summary
CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole-derivative histone acetyltransferase (HAT) inhibitor.[1][2][3][4][5] Unlike broad-spectrum epigenetic modulators (e.g., HDAC inhibitors), CPTH6 exhibits high selectivity for the Gcn5 (KAT2A) and PCAF (KAT2B) enzymes.
Its primary utility lies in its ability to induce histone hypoacetylation (specifically H3K14 and H4) and
Chemical Characterization
| Property | Specification |
| IUPAC Name | 3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone |
| Target Class | Histone Acetyltransferase (HAT) Inhibitor |
| Primary Targets | Gcn5 (KAT2A), PCAF (KAT2B) |
| Secondary Targets | p300/CBP (significantly lower affinity) |
| IC50 (Cellular) | ~50–100 µM (Cell line dependent: U937, H1299, etc.)[1] |
| Solubility | DMSO (>10 mM); Poor in water |
Mechanism of Action (MoA)
Enzymatic Inhibition Kinetics
CPTH6 functions as a non-competitive inhibitor of Gcn5/PCAF.[1] Structural activity relationship (SAR) studies on thiazole derivatives suggest the mechanism involves the perturbation of the HAT catalytic domain, potentially through interaction with cysteine residues within the active site, preventing the transfer of the acetyl group from Acetyl-CoA to the
-
Selectivity: CPTH6 shows a marked preference for Gcn5 and PCAF over the MYST family or p300/CBP HATs at physiological concentrations.[1]
-
Substrate Modulation: Treatment results in a rapid decrease in the acetylation of Histone H3 (Lys14, Lys18) and Histone H4 , as well as non-histone substrates like
-tubulin .
Downstream Biological Cascades
The inhibition of Gcn5/PCAF by CPTH6 triggers a tripartite cellular response:
-
G0/G1 Cell Cycle Arrest: Hypoacetylation of chromatin regulatory regions suppresses E2F-dependent transcription, preventing S-phase entry.[1]
-
Late-Stage Autophagy Blockade: Unlike rapamycin (which induces autophagy), CPTH6 impairs the degradation of autophagic cargo.[1] It inhibits the maturation of autophagosomes into autolysosomes, evidenced by the accumulation of LC3B-II and p62 (SQSTM1) .
-
Apoptosis Induction: Prolonged acetylation stress triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss (
), cytochrome c release, and Caspase-3 cleavage.[1]
Pathway Visualization
The following diagram illustrates the causal flow from CPTH6 administration to phenotypic outcome.
Figure 1: Mechanistic pathway of CPTH6 inducing autophagy blockade and apoptosis via HAT inhibition.
Experimental Validation Protocols
To validate CPTH6 activity in your specific model system, use the following self-validating protocols.
In Vitro HAT Activity Assay (Filter Binding)
Purpose: Direct quantification of Gcn5 inhibition efficacy.
Reagents:
-
Substrate: Histone H3 peptide or core histones.[1]
Protocol:
-
Preparation: Dilute CPTH6 to 5x concentration in HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Incubation: Mix 10 µL recombinant Gcn5 with 5 µL CPTH6. Incubate at 30°C for 15 minutes to allow enzyme-inhibitor interaction.
-
Initiation: Add 35 µL of substrate mix (Histone H3 + [3H]-Acetyl-CoA).[1]
-
Reaction: Incubate at 30°C for 30–60 minutes.
-
Termination: Spot 40 µL of reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash filters 3x with 50 mM NaHCO3 (pH 9.0) to remove unbound Acetyl-CoA.[1]
-
Quantification: Air dry filters and measure CPM (Counts Per Minute) in a liquid scintillation counter.
-
Calculation: Calculate % Inhibition relative to DMSO control.
Cellular Acetylation Profiling (Western Blot)
Purpose: Confirm cellular permeability and target engagement.[1]
Protocol:
-
Seeding: Seed cells (e.g., U937, H1299) at
cells/mL. -
Treatment: Treat with CPTH6 (50 µM and 100 µM) for 24 hours. Include a DMSO vehicle control.[1][5][6][7][8]
-
Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate (critical to preserve acetylation state during lysis).
-
Blotting:
-
Validation: A successful experiment must show a dose-dependent decrease in Ac-H3/Ac-Tubulin signals without a reduction in total histone levels.
Autophagy Flux Analysis
Purpose: Distinguish between autophagy induction and blockade.[1]
Protocol:
-
Marker Analysis: Blot for LC3B .
-
Flux Assay (Bafilomycin A1 Challenge):
-
Treat cells with CPTH6 alone vs. CPTH6 + Bafilomycin A1 (a lysosomal inhibitor).[1]
-
Interpretation: If CPTH6 blocks degradation, adding Bafilomycin A1 will not significantly increase LC3B-II further compared to CPTH6 alone (indicating the block is already maximal/downstream). If CPTH6 induced autophagy, Bafilomycin A1 would cause a massive additive accumulation.[1]
-
Data Summary & Reference Values
The following table summarizes expected quantitative outcomes based on validated literature.
| Assay Type | Parameter | Expected Outcome (at 100 µM CPTH6) |
| HAT Activity | % Inhibition (In vitro) | > 60% inhibition of Gcn5/PCAF activity |
| Viability | Cell Survival | < 50% viability (Cell line dependent) |
| Western Blot | Ac-H3K14 Levels | Significant reduction (>50% decrease vs Control) |
| Western Blot | LC3B-II Levels | 2-5 fold accumulation (Blockade phenotype) |
| Flow Cytometry | Cell Cycle Phase | Increase in G0/G1 population; Decrease in S phase |
Experimental Workflow Diagram
Figure 2: Standardized experimental workflow for validating CPTH6 biological activity.
References
-
CPTH6, a Thiazole Derivative, Induces Histone Hypoacetylation and Apoptosis in Human Leukemia Cells. Source:[2][4] Clinical Cancer Research (AACR) Significance:[4][5][6] Seminal paper defining CPTH6 as a Gcn5/PCAF inhibitor and establishing the apoptosis/cell cycle arrest phenotype.[1]
-
The thiazole derivative CPTH6 impairs autophagy. Source:[1][10] Cell Death & Disease Significance:[4][5][7][9][11][12][13][14] Definitive study demonstrating that CPTH6 blocks late-stage autophagy (degradation) rather than inducing it, leading to LC3B-II accumulation.[1]
-
Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells. Source:[1][2][13] Oncotarget Significance: Validates the use of CPTH6 in targeting cancer stem cells (CSCs) and reducing stemness markers in NSCLC.[11]
-
Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Source: Methods in Molecular Biology (NIH/NCBI) Significance: Provides the standard methodology for the radioactive HAT assays described in the protocols above.
Sources
- 1. 6-Thioxanthine | C5H4N4OS | CID 1268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The thiazole derivative CPTH6 impairs autophagy | Publicación [silice.csic.es]
- 4. CPTH6, a thiazole derivative, induces histone hypoacetylation and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights [mdpi.com]
- 13. Histone acetyltransferase inhibitor CPTH6 preferentially targets lung cancer stem-like cells [iris.uniroma3.it]
- 14. Catalysis by protein acetyltransferase Gcn5 - PMC [pmc.ncbi.nlm.nih.gov]
